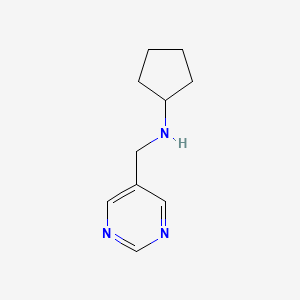

N-(pyrimidin-5-ylmethyl)cyclopentanamine

Description

N-(pyrimidin-5-ylmethyl)cyclopentanamine is a cyclopentanamine derivative featuring a pyrimidin-5-ylmethyl substituent. Pyrimidine derivatives are critical in pharmaceutical and materials science due to their roles in nucleotide structures, biological activity, and optoelectronic properties .

Properties

IUPAC Name |

N-(pyrimidin-5-ylmethyl)cyclopentanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c1-2-4-10(3-1)13-7-9-5-11-8-12-6-9/h5-6,8,10,13H,1-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUKLARJANPNQFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NCC2=CN=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyrimidin-5-ylmethyl)cyclopentanamine typically involves the reaction of pyrimidine derivatives with cyclopentanamine under controlled conditions. One common method includes the use of a pyrimidine-5-carbaldehyde, which reacts with cyclopentanamine in the presence of a reducing agent to form the desired compound . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and high yield. The reaction conditions are carefully monitored, and advanced purification techniques such as chromatography and crystallization are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

N-(pyrimidin-5-ylmethyl)cyclopentanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(pyrimidin-5-ylmethyl)cyclopentanone, while reduction could produce N-(pyrimidin-5-ylmethyl)cyclopentanol .

Scientific Research Applications

Synthesis and Preparation

The synthesis of N-(pyrimidin-5-ylmethyl)cyclopentanamine typically involves the reaction of pyrimidine derivatives with cyclopentanamine. A common method includes using pyrimidine-5-carbaldehyde, which reacts with cyclopentanamine in the presence of reducing agents to yield the desired compound. Industrial production often employs automated reactors and continuous flow systems to ensure high yield and consistent quality, utilizing advanced purification techniques such as chromatography and crystallization.

Chemical Reactions

This compound can undergo various chemical reactions:

- Oxidation: Can be oxidized using agents like hydrogen peroxide or potassium permanganate.

- Reduction: Reduction can occur using sodium borohydride or lithium aluminum hydride.

- Substitution: Nucleophilic substitution reactions can involve halides, amines, or thiols.

These reactions lead to products like N-(pyrimidin-5-ylmethyl)cyclopentanone or N-(pyrimidin-5-ylmethyl)cyclopentanol, depending on the specific reagents and conditions used.

Applications in Scientific Research

This compound has diverse applications across several scientific fields:

Chemistry

- Building Block: Serves as a fundamental building block in the synthesis of more complex molecules.

- Coordination Chemistry: Acts as a ligand in coordination chemistry, facilitating the formation of metal complexes.

Biology

- Bioactive Compound: Investigated for its potential bioactivity in various biological assays, including enzyme inhibition studies.

Medicine

- Therapeutic Potential: Explored for potential therapeutic effects, particularly as a precursor in the synthesis of pharmaceutical agents targeting various diseases.

Industry

- Material Development: Utilized in developing new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(pyrimidin-5-ylmethyl)cyclopentanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(pyrimidin-5-ylmethyl)cyclopentanamine with structurally related compounds from patent and crystallographic literature.

Table 1: Structural and Functional Comparison

Key Findings:

Structural Complexity: The target compound is simpler than patent derivatives, lacking fused heterocycles (e.g., pyrrolotriazolopyrazine in ) or sulfonamide groups. This may enhance synthetic accessibility but reduce target specificity. The compound’s propanamide linker and pyrimidinone ring enable hydrogen bonding, stabilizing its crystal lattice .

Physicochemical Properties: The compound’s high melting point (547–549 K) reflects strong intermolecular forces, whereas the target compound’s properties remain speculative.

Biological Relevance :

- Patent compounds’ fused heterocycles and sulfonamide groups suggest kinase inhibition or radiopharmaceutical applications , whereas the target’s pyrimidine-cyclopentane scaffold may favor nucleic acid or receptor targeting.

Research Implications

- Drug Design : The target compound’s simplicity could facilitate lead optimization, while patent compounds demonstrate the utility of complex heterocycles in target engagement .

Biological Activity

N-(pyrimidin-5-ylmethyl)cyclopentanamine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings regarding its biological activity, including data tables and relevant case studies.

Overview of Pyrimidine Derivatives

Pyrimidine-based compounds are known for their diverse pharmacological properties, which include antimicrobial, antidiabetic, and anticancer activities. The structural characteristics of pyrimidines allow them to interact with various biological targets, making them valuable in drug design and development .

Biological Activities

1. Antimicrobial Activity

Recent studies have shown that pyrimidine derivatives exhibit significant antimicrobial effects against a variety of bacterial and fungal strains. For instance, compounds synthesized from pyrimidine structures demonstrated minimum inhibitory concentrations (MIC) ranging from 4 to 16 µg/mL against selected pathogens. The effectiveness of these compounds often surpasses traditional antibiotics, highlighting their potential as novel antimicrobial agents .

2. Anticancer Activity

this compound has been evaluated for its cytotoxic properties against several cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The compound's IC50 values, which indicate the concentration required to inhibit cell growth by 50%, have shown promising results. In particular, some derivatives displayed IC50 values in the low micromolar range, suggesting potent anticancer activity comparable to established chemotherapeutics .

Table 1: Biological Activity Summary

| Activity Type | Tested Strains/Cell Lines | IC50/MIC Values | Reference |

|---|---|---|---|

| Antimicrobial | E. coli, S. aureus | 4–16 µg/mL | |

| Anticancer | HepG2, MCF-7 | 1.17–2.79 µM | |

| Antimicrobial | C. albicans | MIC not specified |

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study examining various pyrimidine derivatives, the compound this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited higher antibacterial activity than standard treatments like amoxicillin, particularly against Bacillus subtilis and Staphylococcus aureus.

Case Study 2: Cytotoxicity in Cancer Models

A comparative study utilized MTT assays to evaluate the cytotoxic effects of this compound on HepG2 and MCF-7 cells. The findings revealed that certain derivatives not only inhibited cell proliferation effectively but also induced apoptosis in cancer cells, which is a desirable mechanism for anticancer drugs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.